2-(m-Tolyloxy)ethanethioamide
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Overview
Description
2-(m-Tolyloxy)ethanethioamide: , also known by its chemical formula C9H11NOS , is a compound with the following structure:
CH3C6H4OCH2CH2SNH2
It consists of a tolyl (methylphenyl) group attached to an ethanethioamide moiety. The compound’s systematic name reflects this substitution pattern. Let’s explore its properties and applications further.
Preparation Methods
Synthetic Routes: The synthesis of 2-(m-Tolyloxy)ethanethioamide involves the reaction of m-tolyl chloride with potassium thioacetate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions:Starting Material: m-Tolyl chloride (m-chlorotoluene)
Reagent: Potassium thioacetate
Solvent: Organic solvent (e.g., acetone, dichloromethane)
Temperature: Room temperature or slightly elevated
Procedure: The reaction mixture is stirred, and the product is isolated through filtration or extraction.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale for research purposes.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thioamide group may yield the corresponding amine.
Substitution: The tolyl group can be substituted under appropriate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Alkylating agents or nucleophiles.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: The corresponding amine (m-toluidine).
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity or as a precursor for drug development.
Medicine: Notable applications yet to be established.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
The exact mechanism of action for 2-(m-Tolyloxy)ethanethioamide remains unclear. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While 2-(m-Tolyloxy)ethanethioamide is relatively unique, similar compounds include other thioamides and tolyl-substituted molecules.
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-(3-methylphenoxy)ethanethioamide |
InChI |
InChI=1S/C9H11NOS/c1-7-3-2-4-8(5-7)11-6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) |
InChI Key |
QPWNITSCCUGTIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=S)N |
Origin of Product |
United States |
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